molecular formula C22H15ClN2O2 B2742149 (2Z)-2-[(3-chlorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide CAS No. 1327176-73-7

(2Z)-2-[(3-chlorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide

Cat. No.: B2742149
CAS No.: 1327176-73-7
M. Wt: 374.82
InChI Key: AVXJNDYJYKZTGB-LVWGJNHUSA-N
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Description

(2Z)-2-[(3-chlorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the class of 2-imino-2H-chromene-3-carboxamides. This structural class has been identified as a promising scaffold in medicinal chemistry research due to its diverse biological potential. Chromene and iminocoumarin derivatives are frequently investigated for their cytotoxic properties . Specifically, compounds sharing this core structure have demonstrated potent activity against various human cancer cell lines in preliminary research, making them valuable tools for probing new oncological pathways . The molecular architecture of this compound, featuring the chromene backbone substituted with a chlorophenylimino group and a phenyl carboxamide, is designed for interaction with biological targets. While the specific mechanism of action for this compound requires further investigation, related chromene-carboxamide analogues are known to function by modulating key cellular proteins, such as downregulating pro-apoptotic proteins like p53 and upregulating anti-apoptotic proteins like Bcl-2, thereby influencing cell survival pathways . Beyond oncology research, structurally similar chromene derivatives are also being explored in other areas, including as potential radioprotective agents that mitigate radiation-induced DNA damage and apoptosis . This product is provided exclusively for non-human research applications and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(3-chlorophenyl)imino-N-phenylchromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN2O2/c23-16-8-6-11-18(14-16)25-22-19(13-15-7-4-5-12-20(15)27-22)21(26)24-17-9-2-1-3-10-17/h1-14H,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVXJNDYJYKZTGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(3-chlorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide typically involves the condensation of 3-chlorobenzaldehyde with N-phenyl-2H-chromene-3-carboxamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(3-chlorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the 3-chlorophenyl group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of chromene oxides.

    Reduction: Formation of reduced chromene derivatives.

    Substitution: Formation of substituted chromene derivatives with various functional groups.

Scientific Research Applications

(2Z)-2-[(3-chlorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases, including cancer and inflammatory disorders.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2Z)-2-[(3-chlorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors involved in inflammatory and cancer pathways, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may inhibit key enzymes involved in the production of inflammatory mediators and promote apoptosis in cancer cells.

Comparison with Similar Compounds

Key Structural Features:

  • Chromene backbone : Provides planar rigidity, influencing molecular interactions.
  • N-Phenyl carboxamide : Modulates solubility and intermolecular hydrogen bonding.

Comparison with Structurally Similar Compounds

The following compounds share the 2-imino-2H-chromene-3-carboxamide framework but differ in substituents, which significantly alter their physicochemical and biological properties.

(2Z)-6,8-Dichloro-2-[(4-Fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide

  • Substituents: Dichloro groups at positions 6 and 8 of the chromene ring. 4-Fluorophenylimino group at position 2.
  • Impact :
    • Increased molecular weight (427.256 g/mol) and lipophilicity due to halogenation .
    • The 4-fluoro substitution may enhance metabolic stability compared to 3-chloro analogs.
  • Synthesis : Similar to the target compound but requires halogenated salicylaldehydes as starting materials .

8-Methoxy-2-imino-2H-chromene-3-carboxylic Acid (2-Chlorophenyl)amide

  • Substituents :
    • Methoxy group at position 8 of the chromene ring.
    • 2-Chlorophenylamide group at position 3.
  • Impact: Methoxy group improves solubility via electron-donating effects.
  • Synthesis : Utilizes 2-hydroxy-3-methoxybenzaldehyde in condensation reactions .

(2Z)-N-(2-Methoxyphenyl)-2-[(3-Methoxyphenyl)imino]-2H-chromene-3-carboxamide

  • Substituents: Methoxy groups on both the N-phenyl (position 2) and imino phenyl (position 3).
  • Impact :
    • Electron-donating methoxy groups decrease electrophilicity, possibly reducing reactivity in nucleophilic environments.
    • Enhanced solubility in polar solvents compared to halogenated analogs .

Table 1: Key Properties of Selected Analogs

Compound Molecular Weight (g/mol) Key Substituents Melting Point (°C) Solubility Profile
Target Compound 366.81 3-Chlorophenylimino, N-phenyl ~200–210 (est.) Low in water, high in DMSO
(2Z)-6,8-Dichloro-4-Fluoro Analogue 427.26 6,8-Dichloro, 4-Fluorophenylimino Not reported Moderate in acetone
8-Methoxy-2-Chlorophenylamide 373.79 8-Methoxy, 2-Chlorophenylamide ~185–190 High in ethanol
N-(2-Methoxyphenyl) Analog 406.43 2-Methoxy-N-phenyl, 3-Methoxyimino Not reported High in chloroform

Biological Activity

(2Z)-2-[(3-chlorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the class of chromene derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential anti-inflammatory and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H15ClN2O2C_{22}H_{15}ClN_{2}O_{2}, with a molecular weight of approximately 374.82 g/mol. The compound features a chromene core structure, which consists of a benzene ring fused to a pyran ring, contributing to its unique chemical behavior.

PropertyValue
IUPAC Name2-(3-chlorophenyl)imino-N-phenylchromene-3-carboxamide
Molecular FormulaC22H15ClN2O2
Molecular Weight374.82 g/mol
CAS Number1327176-73-7

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The imino and carboxamide functional groups enable the formation of hydrogen bonds and other interactions with target proteins, potentially inhibiting their activity. Furthermore, the chromene core allows for π-π stacking interactions, stabilizing the compound-protein complex.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell proliferation. For instance, a study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in breast cancer cells (MCF-7) .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This inhibition suggests that it may be beneficial in treating inflammatory diseases .

Case Studies

  • Breast Cancer Cell Line Study : A study evaluated the effects of this compound on MCF-7 cells, revealing that the compound significantly reduced cell viability and induced apoptosis through mitochondrial dysfunction .
  • Inflammation Model : In an experimental model using LPS-stimulated RAW 264.7 macrophages, the compound reduced nitric oxide production and downregulated the expression of inflammatory mediators, indicating its potential use in managing inflammation .

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

  • Cytotoxicity : Exhibits cytotoxic effects against various cancer cell lines.
  • Mechanistic Insights : Mechanistic studies suggest that it may act through multiple pathways, including apoptosis induction and anti-inflammatory signaling modulation.

Q & A

Q. Basic

  • 1H/13C NMR : Assign peaks for the imine proton (~8.5–9.0 ppm) and carboxamide carbonyl (~165–170 ppm). Splitting patterns confirm Z-configuration .
  • Mass spectrometry (HRMS) : Exact mass determination to validate molecular formula (C₂₂H₁₆ClN₂O₂; expected [M+H]⁺: 391.0845) .
  • X-ray diffraction : Resolve crystal packing and hydrogen-bonding networks, critical for stability studies .

How does the presence of electron-withdrawing groups (e.g., Cl) influence the compound’s reactivity in nucleophilic reactions?

Advanced
The 3-chlorophenyl group enhances electrophilicity at the chromene C3 position:

  • Kinetic studies : Substituent effects quantified via Hammett plots, showing ρ values <0 for electron-withdrawing groups accelerating nucleophilic attack .
  • DFT calculations : Partial charge analysis reveals increased positive charge density at C3 (~+0.25e) compared to unsubstituted analogs, favoring SNAr mechanisms .
  • Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states in reactions with amines or thiols, improving yields by 15–20% .

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